molecular formula C11H8FNO B8676498 1-Fluoro-5,8-dihydro-9H-5,8-methanocyclohepta[c]pyridin-9-one CAS No. 833458-57-4

1-Fluoro-5,8-dihydro-9H-5,8-methanocyclohepta[c]pyridin-9-one

Cat. No.: B8676498
CAS No.: 833458-57-4
M. Wt: 189.19 g/mol
InChI Key: PTRNQPQAFMNDLK-UHFFFAOYSA-N
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Description

1-Fluoro-5,8-dihydro-9H-5,8-methanocyclohepta[c]pyridin-9-one is a useful research compound. Its molecular formula is C11H8FNO and its molecular weight is 189.19 g/mol. The purity is usually 95%.
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Properties

CAS No.

833458-57-4

Molecular Formula

C11H8FNO

Molecular Weight

189.19 g/mol

IUPAC Name

6-fluoro-5-azatricyclo[7.2.1.02,7]dodeca-2(7),3,5,10-tetraen-8-one

InChI

InChI=1S/C11H8FNO/c12-11-9-8(3-4-13-11)6-1-2-7(5-6)10(9)14/h1-4,6-7H,5H2

InChI Key

PTRNQPQAFMNDLK-UHFFFAOYSA-N

Canonical SMILES

C1C2C=CC1C(=O)C3=C2C=CN=C3F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Cyclopent-3-enyl-(2-fluoro-4-iodo-pyridin-3-yl)-methanone (110 mg, 0.35 mmol) as prepared above, was combined with tetrabutylammonium bromide (112 mg, 0.35 mmol), potassium acetate (102 mg, 1.04 mmol), triphenylphosphine (2 mg, 0.009 mmol) and DMF (4 ml). The reaction mixture was deoxygenated with nitrogen and then palladium acetate (2 mg, 0.008 mmol) was introduced. The reaction mixture was heated in a 100° C. oil bath for 20 min. A black precipitate was observed after 7 min. The reaction mixture was cooled to room temperature and was then added to a mixture of 1:1:1:1 ethyl acetate, hexane, brine and water. The organic layer was separated and washed with brine and then dried and evaporated. The residue (60 mg) was used directly in the next step. 1H NMR (CDCl3, 400 MHz) δ 8.15 (d, 1H, J=5 Hz), 7.03 (d, 1H, J=5 Hz), 6.65 (m, 1H), 6.19(m, 1H), 3.69 (br s, 1H), 3.51 (m, 1H), 2.68 (m, 1H), 2.63 (d, 1H, J=11 Hz); APCl MS m/z 190 (M+1)+; HRMS (m/z): (M+H)+ calc'd. for C11H8FNO2: 190.0668; found, 190.0654.
Quantity
110 mg
Type
reactant
Reaction Step One
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
potassium acetate
Quantity
102 mg
Type
reactant
Reaction Step Three
Quantity
2 mg
Type
reactant
Reaction Step Four
Name
Quantity
4 mL
Type
reactant
Reaction Step Five
Quantity
112 mg
Type
catalyst
Reaction Step Six

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